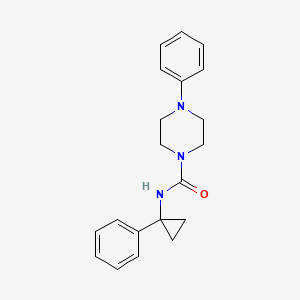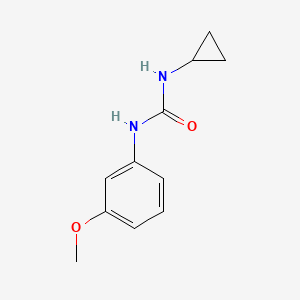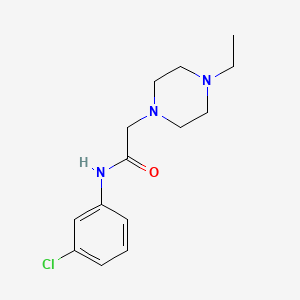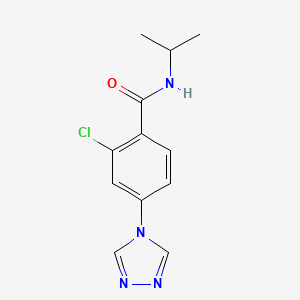
N,N-DI(SEC-BUTYL)-N'-CYCLOHEXYLUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA is an organic compound that belongs to the class of ureas It is characterized by the presence of two sec-butyl groups and one cyclohexyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA typically involves the reaction of cyclohexyl isocyanate with sec-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexyl isocyanate} + \text{sec-butylamine} \rightarrow \text{N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA} ]
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in the formulation of certain materials.
作用機序
The mechanism of action of N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This can result in various biological effects, depending on the specific enzyme or receptor targeted.
類似化合物との比較
Similar Compounds
N,N-DI(SEC-BUTYL)-N’-PHENYLUREA: Similar structure but with a phenyl group instead of a cyclohexyl group.
N,N-DI(SEC-BUTYL)-N’-METHYLUREA: Contains a methyl group instead of a cyclohexyl group.
N,N-DI(SEC-BUTYL)-N’-ETHYLUREA: Contains an ethyl group instead of a cyclohexyl group.
Uniqueness
N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
特性
IUPAC Name |
1,1-di(butan-2-yl)-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-5-12(3)17(13(4)6-2)15(18)16-14-10-8-7-9-11-14/h12-14H,5-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPGADVRMVHYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR*,6aS*)-5-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5480184.png)
![N-cyclopropyl-7-[(3,5-dimethylisoxazol-4-yl)acetyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5480192.png)

![2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5480213.png)
![2-[2-(1-naphthylmethyl)-4-morpholinyl]acetamide](/img/structure/B5480219.png)
![N-(4-fluorophenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5480233.png)
![(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B5480240.png)

![N-{[1-(4-pyridin-2-ylbenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5480250.png)

![4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine](/img/structure/B5480279.png)
![N-(2-fluorophenyl)-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5480284.png)

![methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5480305.png)
